molecular formula C19H17BrN2O3 B2860369 Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448064-46-7

Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2860369
CAS RN: 1448064-46-7
M. Wt: 401.26
InChI Key: DOYPLEWDYGLLRI-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial activity . For instance, cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, along with their corresponding ketoximes and thiosemicarbazones, have been synthesized and tested against different microorganisms .

Antifungal Activity

Synthetic benzofuran derivatives have shown considerable antifungal activity . They have been studied as potential N‑myristoyl transferase inhibitors .

Inhibitors of P450 Aromatase

Benzofuran derivatives have been studied for their activity as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a strategy for the treatment of estrogen-dependent diseases.

Anticancer Activity

Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells .

Immunosuppressive Activity

A benzofuran derivative, N- [ (7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]- (4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide, has been synthesized and evaluated for its immunosuppressive activity . The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .

Reversal of Multidrug Resistance

Benzofuran-2-yl (4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones have been synthesized and studied for their effects on reversing multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro .

properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-5-3-9-21-18(15)24-14-7-10-22(11-8-14)19(23)17-12-13-4-1-2-6-16(13)25-17/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPLEWDYGLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

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